(S)-2-Formamido-3-(4-iodophenyl)propanoic acid is a chiral compound characterized by its unique structure, which includes a formamido group and an iodophenyl moiety. Its chemical formula is , and it has a molecular weight of approximately 291.09 g/mol. The presence of the iodine atom in the phenyl ring enhances its biological activity and potential for various applications in pharmaceuticals and biochemistry.
These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties or altered solubility characteristics.
The synthesis of (S)-2-Formamido-3-(4-iodophenyl)propanoic acid typically involves several steps:
Various synthetic routes may be optimized depending on the desired yield and purity of the final product.
(S)-2-Formamido-3-(4-iodophenyl)propanoic acid has several potential applications:
Interaction studies involving (S)-2-Formamido-3-(4-iodophenyl)propanoic acid focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies may involve:
These studies help elucidate the compound's mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with (S)-2-Formamido-3-(4-iodophenyl)propanoic acid, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Iodo-L-phenylalanine | 24250-85-9 | 1.00 |
3-(4-Iodophenyl)propanoic acid | 1643-29-4 | 0.93 |
2-(4-Iodophenyl)acetic acid | 1798-06-7 | 0.90 |
3-(2-Iodophenyl)propanoic acid | 96606-95-0 | 0.90 |
Methyl 3-(4-Iodophenyl)propanoate | 33994-44-4 | 0.88 |
(S)-2-Formamido-3-(4-iodophenyl)propanoic acid stands out due to its combination of a formamido group and an iodinated phenyl ring, which contributes to its unique biological properties compared to other similar compounds that may lack one or both functional groups. This specificity enhances its potential utility in drug development and biochemical research.